molecular formula C22H16FN5O2S B6552995 2-(4-fluorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-99-1

2-(4-fluorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552995
CAS No.: 1040635-99-1
M. Wt: 433.5 g/mol
InChI Key: FJIVFQJCABMOGI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C22H16FN5O2S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.10087411 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2S/c1-31-17-8-4-15(5-9-17)21-24-20(30-26-21)13-27-10-11-28-19(22(27)29)12-18(25-28)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIVFQJCABMOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one represents a unique molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a complex arrangement of functional groups that contribute to its biological activity. Key structural components include:

  • Pyrazole ring : Known for diverse biological activities including anti-inflammatory and anticancer properties.
  • Oxadiazole moiety : Associated with antimicrobial and anticancer effects.
  • Fluorophenyl and methylsulfanyl substituents : These groups can enhance lipophilicity and modulate pharmacokinetic properties.

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study reported that pyrazolo[1,5-a]pyrazines demonstrate cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties. The mechanism is hypothesized to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Recent findings indicate that derivatives with similar scaffolds exhibit selective COX-II inhibition, reducing inflammation without significant gastrointestinal side effects .

Antimicrobial Activity

The oxadiazole component is recognized for its antimicrobial properties. Compounds containing oxadiazoles have shown effectiveness against various bacterial strains, indicating that this particular compound may also possess similar activity . This could be particularly relevant in the context of antibiotic resistance.

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focusing on the biological activity of pyrazole derivatives:

Study Findings
Chahal et al. (2023)Reported enhanced COX-II inhibitory activity in pyrazole derivatives with IC50 values significantly lower than traditional NSAIDs .
PMC8401439 (2021)Discussed a range of biological activities associated with substituted pyrazoles including antibacterial and anticancer effects .
Eren et al. (2023)Identified several pyrazole derivatives with notable anti-inflammatory properties alongside antioxidant activities .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX enzymes : Leading to reduced prostaglandin synthesis and subsequent inflammation.
  • Induction of apoptosis : Through mitochondrial pathways or caspase activation in cancer cells.
  • Disruption of microbial cell wall synthesis : Particularly relevant for its antimicrobial effects.

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

The cyclocondensation of β-ketoesters (5) with 5-amino-1H-pyrazoles (6) under acidic conditions yields pyrazolo[1,5-a]pyrimidin-7(4H)-ones, as demonstrated in the synthesis of analogous structures. For the target compound, 4-fluorophenyl-substituted β-ketoester (5a) reacts with 3-aminopyrazole (6a) in refluxing ethanol with catalytic p-toluenesulfonic acid (p-TsOH). The reaction proceeds via nucleophilic attack of the aminopyrazole on the ketoester, followed by cyclodehydration to form the pyrazine ring.

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Catalyst: p-TsOH (10 mol%)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Dichlorovinylacetophenone-Based Cyclization

An alternative route employs 2,2-dichlorovinylacetophenones (8) as starting materials. Treatment with hydrazine hydrate in dimethylformamide (DMF) at 100°C induces cyclization to form the pyrazolo[1,5-a]pyrazine core (9) . This method, reported by Guirado et al., offers higher regioselectivity for the 4-fluorophenyl substitution at the 2-position.

Optimization Data:

ParameterOptimal ValueYield (%)
SolventDMF75
Temperature (°C)10075
Hydrazine (equiv)2.575

Synthesis of the 3-[4-(Methylsulfanyl)phenyl]-1,2,4-Oxadiazole-5-ylmethyl Substituent

The 1,2,4-oxadiazole ring is constructed via cyclization reactions, with two dominant methodologies:

Copper-Catalyzed One-Pot Synthesis

Aryl iodides (11) react with amidoximes (10) in the presence of CuI (20 mol%), 1,10-phenanthroline (40 mol%), and Cs2CO3 (1.5 equiv) in 1,4-dioxane at 120°C. For the target substituent, 4-(methylsulfanyl)benzamidoxime (10a) and iodomethane undergo cyclization to form 5-(chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (12) .

Key Steps:

  • Formation of Amidoxime: 4-(Methylsulfanyl)benzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C.

  • Cyclization: CuI-mediated coupling with iodomethane introduces the chloromethyl group at position 5.

Yield: 82–85% after purification by flash column chromatography (hexane/EtOAc, 3:1).

Photocatalytic Oxidative Cyclization

Visible-light-promoted synthesis using eosin Y (2 mol%) and CBr4 (1.2 equiv) in acetonitrile under oxygen atmosphere offers a green alternative. The reaction between 4-(methylsulfanyl)benzohydrazide (13) and carbon tetrabromide generates the oxadiazole ring via radical intermediates.

Advantages:

  • Shorter reaction time (4 hours vs. 17 hours for Cu-catalyzed method)

  • Higher yield (89%)

Coupling of the Pyrazolo[1,5-a]pyrazin-4-one Core and Oxadiazole Substituent

The methylene bridge between the two heterocycles is established via nucleophilic substitution or Mitsunobu reaction:

Nucleophilic Alkylation

The chloromethyl-oxadiazole (12) reacts with the pyrazolo[1,5-a]pyrazin-4-one core (9) in the presence of K2CO3 (2 equiv) in DMF at 60°C. The chloride leaving group is displaced by the nitrogen atom at position 5 of the pyrazine ring.

Reaction Monitoring:

  • Completion: 8–10 hours (TLC, hexane/EtOAc 1:1)

  • Yield: 70–74% after PTLC purification

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF at 0°C to rt couples hydroxyl-containing intermediates (14) with the oxadiazole methanol (15) . This method avoids competing side reactions but requires anhydrous conditions.

Comparison of Coupling Methods:

MethodConditionsYield (%)Purity (%)
NucleophilicK2CO3, DMF, 60°C7498
MitsunobuDEAD, PPh3, THF6895

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.21–8.15 (m, 2H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 5.32 (s, 2H, CH2), 2.54 (s, 3H, SCH3).

  • 13C NMR: 163.8 (C=O), 158.2 (C-F), 126.4–116.3 (Ar-C).

X-ray Crystallography

Single-crystal X-ray diffraction of an intermediate confirmed the tautomeric form of the pyrazolo[1,5-a]pyrazin-4-one core as the 4H-keto tautomer, critical for biological activity .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and coupling steps. Key optimizations include:

  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction kinetics and solubility of intermediates .
  • Catalyst choice : Employ palladium-based catalysts for cross-coupling reactions, as described for structurally related pyrazolo-pyrazinones .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates, while recrystallization improves final product purity .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR verify substituent positions (e.g., fluorophenyl and oxadiazole moieties). Aromatic proton signals in the 7.0–8.5 ppm range confirm phenyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous pyrazolo-pyrazinones .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., PI3K/AKT/mTOR pathway) or cyclooxygenase isoforms (COX-1/COX-2) using fluorescence-based or colorimetric substrates .
  • Cellular viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or oxadiazole (e.g., methylsulfanyl to sulfonyl) groups to assess impact on target binding .
  • Computational modeling : Use density functional theory (DFT) to calculate electron distribution (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Biological profiling : Compare IC50 values across analogs in kinase inhibition assays to identify critical pharmacophores .

Q. How can computational methods aid in identifying potential biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets (e.g., AKT1 or mTOR). Prioritize targets with low binding energies (ΔG < −8 kcal/mol) .
  • QSAR modeling : Train models on datasets (e.g., BindingDB entries in ) to correlate physicochemical descriptors (logP, polar surface area) with activity .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Purity analysis : Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities .
  • Structural analogs : Compare with derivatives (e.g., ’s benzodioxolyl analog) to isolate functional group contributions .

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